Morpholino(1,4-oxazepan-6-yl)methanone is a heterocyclic compound that features a morpholine ring fused with a 1,4-oxazepane structure. This compound is of interest due to its potential pharmacological properties, particularly in the context of developing selective ligands for dopamine receptors, which are implicated in various neurological disorders such as schizophrenia and depression. The compound's unique structure allows for specific interactions with biological targets, making it a candidate for therapeutic applications.
Morpholino(1,4-oxazepan-6-yl)methanone falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. It is classified as a morpholine derivative and an oxazepane derivative, both of which have been studied for their biological activity and potential medicinal uses. The compound's synthesis and structural characteristics have been explored in various studies focusing on structure-activity relationships and pharmacological efficacy .
The synthesis of Morpholino(1,4-oxazepan-6-yl)methanone typically involves several steps, including the formation of the morpholine and oxazepane rings. Common methods include:
For example, one synthetic route involves starting from commercially available morpholine, which is reacted with an aldehyde to form an intermediate that subsequently undergoes cyclization to yield the oxazepane structure. Various protective groups may be employed during synthesis to prevent unwanted side reactions .
Morpholino(1,4-oxazepan-6-yl)methanone features a complex molecular structure characterized by:
The general formula can be represented as , where specific values depend on substituents attached to the rings.
The molecular weight and specific structural data can be determined using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. For instance, mass spectral analysis might reveal a molecular ion peak corresponding to the expected molecular weight of the compound .
Morpholino(1,4-oxazepan-6-yl)methanone can participate in various chemical reactions typical for heterocyclic compounds:
Reactions are often conducted under controlled conditions to optimize yields and minimize by-products. For example, reactions involving electrophiles may require specific solvents or catalysts to enhance reactivity .
The mechanism of action for Morpholino(1,4-oxazepan-6-yl)methanone primarily involves its interaction with neurotransmitter receptors in the brain. Specifically, it has been studied for its selectivity towards dopamine D(4) receptors.
Pharmacological studies indicate that compounds with similar structures can modulate dopamine receptor activity without causing extrapyramidal side effects typically associated with antipsychotic medications. This selectivity is crucial for developing safer therapeutic agents .
Morpholino(1,4-oxazepan-6-yl)methanone is typically characterized by:
Key chemical properties include:
Relevant data such as melting point or boiling point may vary based on purity and specific substituents present on the molecule .
Morpholino(1,4-oxazepan-6-yl)methanone has potential applications in several areas:
The catalytic asymmetric synthesis of 1,4-oxazepane derivatives provides critical access to enantioenriched scaffolds essential for pharmaceutical applications. Ring-opening desymmetrization of aziridines or azabenzonorbornadienes represents a key strategy, where chiral Lewis acid catalysts enable nucleophile addition with high stereocontrol. For example, Jacobsen’s chromium(III)-salen complex (e.g., Catalyst 3) achieves >90% enantiomeric excess (ee) in aziridine ring-opening with trimethylsilyl azide, yielding β-amino derivatives convertible to 1,4-oxazepanes [8]. Hydroamination cascades offer complementary approaches; titanium-catalyzed cyclization of aminoalkynes generates cyclic imine intermediates, followed by ruthenium-mediated reduction to furnish stereodefined 1,4-oxazepanes. Lau et al. demonstrated this sequence for 2,3,6-trisubstituted oxazepanes with diastereoselectivity >20:1 [7] [9].
Table 1: Catalytic Asymmetric Methods for 1,4-Oxazepane Synthesis
Method | Catalyst System | Substrate | ee (%) | Application to Hybrids |
---|---|---|---|---|
Aziridine ring-opening | Cr(III)-salen 3 | meso-Aziridines | 83–94 | Morpholine-oxazepane linkers |
Aminoalkyne cyclization | Ti(bisamidate)/Ru-DPEN | ω-Aminoalkynes | >95 | 3-Substituted oxazepanes |
Gold catalysis | Au(I)-phosphine complexes | Alkynylamines | 88–99 | Fused morpholine-oxazepane cores |
Recent advances include gold-catalyzed cyclizations of alkynylamines, where cationic Au(I) complexes promote 7-endo-dig cyclization to form 1,4-oxazepanes with 88–99% ee [7] [9]. This method tolerates ester and bromoalkyne functionalities, enabling late-stage diversification of the oxazepane ring prior to coupling with morpholine units.
Intramolecular cyclization techniques efficiently construct the hybrid framework by tethering morpholine and oxazepane precursors. Pd-catalyzed oxidative cyclization of alkenes bearing aminoalcohol motifs generates 1,4-oxazepanes under mild conditions. Lu et al. reported Pd(DMSO)₂(TFA)₂-catalyzed aerobic cyclization, achieving 89% yield for N-protected derivatives compatible with subsequent morpholine conjugation [7] [9]. Base-mediated cyclizations using α-phenylvinylsulfonium salts and diamines afford morpholine-oxazepane hybrids in a single step, as validated by Deka et al. This solvent-free protocol delivers yields >85% and exhibits broad functional group tolerance [7] [9].
Table 2: Cyclization Strategies for Hybrid System Synthesis
Strategy | Conditions | Key Intermediate | Yield (%) | Advantage |
---|---|---|---|---|
Pd oxidative cyclization | Pd(DMSO)₂(TFA)₂, O₂ | Aminoalkenols | 75–89 | No external oxidant required |
Sulfonium salt cyclization | K₂CO₃, DMC, 25°C | Diamines/aminoalcohols | 85–93 | Ambient temperature, scalability |
Chloroacetyl cyclization | Et₃N, CH₂Cl₂, reflux | N-Boc-aminoalcohols | 70–78 | Access to oxazepanone derivatives |
Chloroacetyl chloride-mediated cyclization provides divergent access to either morpholine or 1,4-oxazepan-2-one scaffolds. Reacting N-Boc-protected aminoalcohols with chloroacetyl chloride yields bicyclic lactams, which undergo decarboxylative ring expansion to form the hybrid ketone [7] [9].
Ring expansion of morpholine leverages its commercial availability to access 1,4-oxazepanes. Dehydration of diethanolamine with concentrated H₂SO₄ generates morpholine industrially, but under modified conditions, this reaction yields oxazepanes via diol rearrangement [6] [9]. Lewis acid-assisted ring expansion using silicon amine protocol (SAP) reagents and photoredox catalysis enables direct conversion of morpholine to 1,4-oxazepanes. Jackl et al. demonstrated this with [Ir(dF(CF₃)ppy]₂(dtbbpy)PF₆ as a photocatalyst and Mg(ClO₄)₂ as a Lewis acid, achieving 80% yield for 6-substituted oxazepanes [7] [9].
Table 3: Ring-Expansion Techniques from Morpholine
Method | Catalyst/Reagent | Morpholine Precursor | Oxazepane Yield (%) | Selectivity |
---|---|---|---|---|
Photoredox/Lewis acid | Ir/Mg(ClO₄)₂, blue LED | N-Allylmorpholine | 80 | 6-Substituted products |
Wacker-type oxidative cyclization | Pd(DMSO)₂(TFA)₂, O₂ | Alkenylmorpholines | 75 | 2,3-Disubstituted oxazepanes |
Aziridine rearrangement | NH₄)₂S₂O₈, H₂O | 2-(Halomethyl)aziridines | 90–93 | Chiral retention possible |
Aziridine-based rearrangements offer stereospecific routes. Sun et al. developed a metal-free approach where ammonium persulfate mediates aziridine ring-opening by haloalcohols, forming 2,3-disubstituted oxazepanes in 93% yield. Chiral aziridines yield enantiopure oxazepanes without racemization [7] [9].
The methanone linker in morpholino(1,4-oxazepan-6-yl)methanone serves as a versatile handle for structural diversification. Nucleophilic acyl substitution occurs regioselectively at the morpholino carbonyl due to the electron-donating oxygen atom, which reduces electrophilicity compared to the oxazepane-linked carbonyl. This allows stepwise functionalization: organolithium reagents add to the oxazepane carbonyl with >95% regioselectivity, while amines selectively amidate the morpholino carbonyl under mild conditions [4] [8]. Reductive modifications using DIBAL-H or NaBH₄ yield secondary alcohols without affecting the heterocyclic rings, enabling prodrug strategies [4] [10].
Table 4: Regioselective Methanone Modifications
Reaction Type | Reagents/Conditions | Regioselectivity | Product Application |
---|---|---|---|
Nucleophilic addition | R-MgBr, −78°C, THF | Oxazepane carbonyl attack | Tertiary alcohols for mTOR probes |
Amide formation | R-NH₂, EDC·HCl, rt | Morpholino carbonyl attack | Amide bioisosteres |
Reduction | DIBAL-H, toluene, 0°C | Oxazepane carbonyl reduction | Chiral diol ligands |
SAR studies of N-morpholinocarbonylaryl derivatives (e.g., lincomycin analogs) reveal that electron-withdrawing substituents on the aryl group enhance target binding. For instance, 4-(morpholinocarbonyl)phenylthio lincomycin derivatives exhibit 16-fold greater potency against Streptococcus pneumoniae than unsubstituted analogs, attributed to dipole interactions with ribosomal RNA [10]. Conversely, bulky groups like adamantyl diminish activity due to steric clashes in the ATP-binding pocket of kinases [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7